molecular formula C9H14N2O2 B1488109 Methyl 1-t-butyl-pyrazole-4-carboxylate CAS No. 861135-88-8

Methyl 1-t-butyl-pyrazole-4-carboxylate

Cat. No. B1488109
Key on ui cas rn: 861135-88-8
M. Wt: 182.22 g/mol
InChI Key: YEOYQRAVBNYTFP-UHFFFAOYSA-N
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Patent
US07846956B2

Procedure details

8.51 g of methyl 2-(dimethoxymethyl)-3-hydroxyacrylate sodium salt of was suspended in 80 ml of ethanol, and 8.09 g of t-butylhydrazine hydrochloride was then added. The mixture was stirred at 60° C. for 4 hours and then cooled to room temperature. After 50 ml of water was added, the reaction mixture was concentrated to 50 ml under reduced pressure. The concentrated solution was extracted with ethyl acetate. The organic layer was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was recrystallized from hexane to obtain 5.26 g of methyl 1-t-butyl-pyrazole-4-carboxylate.
Name
methyl 2-(dimethoxymethyl)-3-hydroxyacrylate sodium salt
Quantity
8.51 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O:3][CH:4]([O:12]C)[C:5](=[CH:10]O)[C:6](OC)=O.Cl.[C:15]([NH:19][NH2:20])([CH3:18])([CH3:17])[CH3:16].O>C(O)C>[C:15]([N:19]1[CH:10]=[C:5]([C:4]([O:3][CH3:2])=[O:12])[CH:6]=[N:20]1)([CH3:18])([CH3:17])[CH3:16] |f:0.1,2.3,^1:0|

Inputs

Step One
Name
methyl 2-(dimethoxymethyl)-3-hydroxyacrylate sodium salt
Quantity
8.51 g
Type
reactant
Smiles
[Na].COC(C(C(=O)OC)=CO)OC
Step Two
Name
Quantity
8.09 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to 50 ml under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The concentrated solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with aqueous saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.26 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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